

molecular targets of TC-E 5003

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Compound of Interest		
Compound Name:	TC-E 5003	
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An In-depth Technical Guide to the Molecular Targets of TC-E 5003

Introduction

TC-E 5003, chemically known as N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a small molecule inhibitor primarily recognized for its selective action against Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine formation in proteins.[1] Dysregulation of PRMT1 has been implicated in various pathological conditions, including inflammation, oxidative stress, and cancer, making it a significant therapeutic target. [1][3] This document provides a comprehensive overview of the molecular targets of TC-E 5003, its impact on key signaling pathways, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target: PRMT1

The principal molecular target of **TC-E 5003** is Protein Arginine Methyltransferase 1 (PRMT1). It acts as a selective inhibitor of this enzyme.[4][5] Docking simulations suggest that **TC-E 5003** binds to the substrate arginine binding site of PRMT1 when the S-adenosyl-l-methionine (SAM) binding site is occupied.[6] Its selectivity is a key feature, as it shows no significant inhibitory activity against other methyltransferases like CARM1 (PRMT4) or the lysine methyltransferase Set7/9.[1][7][8]

Quantitative Inhibition Data



The inhibitory potency of **TC-E 5003** against its primary target and its cytotoxic effects on various cancer cell lines have been quantified through IC50 measurements.

Target/Cell Line	Description	IC50 Value (μM)	Reference
hPRMT1	Human Protein Arginine Methyltransferase 1 (cell-free assay)	1.5	[4][5][9]
MCF-7	Human Breast Adenocarcinoma	0.41	[10][11]
1.97	[6]		
LNCaP	Human Prostate Carcinoma	4.49	[6]
A549	Human Lung Carcinoma	0.70	[10][11]
NCI-H1299	Human Non-Small Cell Lung Carcinoma	0.68	[10][11]
MDA-MB-231	Human Breast Adenocarcinoma	0.60	[10][11]

Modulation of Cellular Signaling Pathways

TC-E 5003 influences several critical intracellular signaling pathways, primarily stemming from its inhibition of PRMT1 and potentially through off-target effects. Its most documented activities relate to anti-inflammatory responses and thermogenesis.

Anti-Inflammatory Effects via TLR4 Signaling

TC-E 5003 demonstrates significant anti-inflammatory properties by modulating the Toll-like receptor 4 (TLR4) signaling pathway, typically activated by lipopolysaccharide (LPS).[1] The compound effectively suppresses the downstream activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][4]





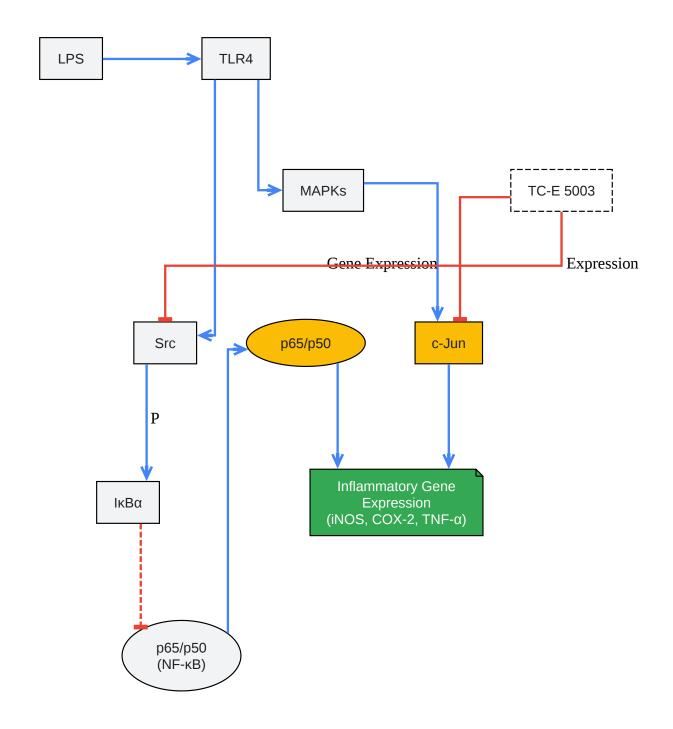


The mechanism involves:

- Inhibition of Src Activation: TC-E 5003 attenuates the phosphorylation and activation of Src, a tyrosine kinase upstream of the NF-κB pathway.[1][2]
- Suppression of NF-κB Nuclear Translocation: By inhibiting Src, it prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This leads to a reduction in the nuclear translocation of the active NF-κB subunits p65 and p50.[1][2]
- Downregulation of c-Jun: TC-E 5003 directly regulates and decreases the gene expression of c-Jun, a critical component of the AP-1 transcription factor.[1][2][7]

This cascade of inhibition results in a dramatic reduction of LPS-induced inflammatory gene expression, including iNOS, COX-2, TNF- α , and IL-6.[1][2]





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TC-E 5003 Inhibition of LPS-induced Inflammatory Signaling.

Activation of Thermogenesis

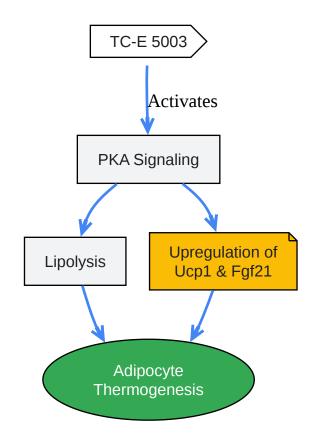


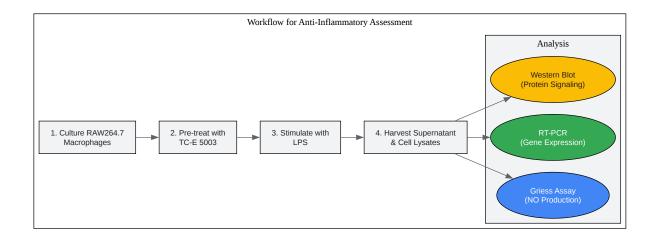




In a surprising finding, **TC-E 5003** has been shown to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[12] This effect appears to be independent of its primary target, PRMT1, and also independent of beta-adrenergic receptors.[12] **TC-E 5003** treatment activates Protein Kinase A (PKA) signaling and lipolysis.[9][12] This leads to a significant upregulation in the expression of key thermogenic genes, Uncoupling Protein 1 (UCP1) and Fibroblast Growth Factor 21 (FGF21).[9][12] This suggests a potential application for **TC-E 5003** in the research of obesity and metabolic disorders.[9]









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